molecular formula C45H32N10NaO13S4+ B12728248 5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt CAS No. 93982-54-8

5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt

Cat. No.: B12728248
CAS No.: 93982-54-8
M. Wt: 1072.1 g/mol
InChI Key: APKGJPYVSUBKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt typically involves multiple steps. The process begins with the diazotization of aromatic amines, followed by coupling reactions with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo bonds, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments for textiles, plastics, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds and sulfonic acid groups play a crucial role in these interactions, allowing the compound to bind to various substrates. This binding can alter the physical and chemical properties of the substrates, leading to the desired effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 5,5’-[carbonylbis(imino-4,1-phenyleneazo)]bis[8-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate]
  • 2-Naphthalenesulfonic acid derivatives

Uniqueness

Compared to similar compounds, 5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt stands out due to its superior stability and intense coloration. These properties make it particularly valuable in applications requiring long-lasting and vibrant dyes and pigments.

Properties

CAS No.

93982-54-8

Molecular Formula

C45H32N10NaO13S4+

Molecular Weight

1072.1 g/mol

IUPAC Name

sodium;8-[(4-sulfophenyl)diazenyl]-5-[[4-[[4-[[6-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C45H32N10O13S4.Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/q;+1

InChI Key

APKGJPYVSUBKFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.